What is the chemical structure of Ardisiacrispin A
What is the chemical structure of Ardisiacrispin A
An In-depth Technical Guide to Ardisiacrispin A for Researchers and Drug Development Professionals.
Introduction
Ardisiacrispin A is a triterpenoid saponin that has been isolated from various plant species, including Labisia pumila and Ardisia crenata.[1][2] It has garnered significant interest within the scientific community due to its notable biological activities, particularly its cytotoxic effects against various cancer cell lines.[1][3] This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and experimental protocols related to Ardisiacrispin A, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
Ardisiacrispin A is a complex triterpenoid saponin. Its structure has been elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1][4][5]
Systematic Name: 3β-O-[α-L-xylopyranosyl-(1→2)-O-β-D-glucopyranosyl-(1→4)-[O-β-D-glucopyranosyl-(1→2)]-α-L-arabinopyranosyl]-16α-hydroxy-13β,28-epoxyolean-30-al[1][4]
Physicochemical Properties
The known physicochemical properties of Ardisiacrispin A are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅₂H₈₄O₂₂ | [6] |
| Molecular Weight | 1061.22 g/mol | [7] |
| Appearance | White amorphous powder | [4] |
| Solubility | Almost insoluble in water (0.029 g/L at 25 °C) | [7] |
| Computed XLogP3-AA | -1.1 | [7] |
| Hydrogen Bond Donors | 12 | [7] |
| Hydrogen Bond Acceptors | 22 | [7] |
| Rotatable Bond Count | 11 | [7] |
Spectral Data
The structural elucidation of Ardisiacrispin A was heavily reliant on spectroscopic data.
| Spectroscopic Method | Observed Features | Source |
| Infrared (IR) | Absorbance bands for hydroxyl (3415, 3455, 3570 cm⁻¹) and formyl (1710 cm⁻¹) groups. | [4] |
| Mass Spectrometry (FAB/MS) | Negative mode: m/z 1059 [M − H]⁻ | [4] |
| High-Resolution MS (FAB/MS) | Negative mode: m/z 1059.5375 [M − H]⁻ (Calculated for C₅₂H₈₃O₂₂, 1059.5376) | [4] |
| ¹³C-NMR | 52 carbon signals: 30 for the aglycone and 22 for four hexose units. Glycosidation-induced shifts observed at C-3, C-glc″-2, C-ara-2, and C-ara-4. | [4] |
Biological Activity
Ardisiacrispin A has demonstrated significant cytotoxic activity against human cancer cell lines.
| Cell Line | Assay Type | IC₅₀ Value | Source |
| A549 (Human Lung Carcinoma) | Cell Viability Assay | 11.94 ± 1.14 µg/mL | [1][8][9] |
| Various (as Ardisiacrispin A+B) | Sulphorhodamine B Assay | 0.9 - 6.5 µg/mL | [2][10] |
Experimental Protocols
Detailed methodologies for the isolation and biological evaluation of Ardisiacrispin A are crucial for reproducible research.
Isolation from Labisia pumila
Ardisiacrispin A was isolated from the leaves of Labisia pumila through a multi-step, activity-guided fractionation process.[1]
Protocol:
-
Extraction: Dried and chopped leaves of L. pumila (180 g) were extracted with 70% aqueous ethanol (3 L, three times) for 24 hours at room temperature. The resulting extract was filtered and concentrated in vacuo to yield 11 g of crude extract.[1]
-
Solvent Partitioning: The crude extract was reconstituted in 200 mL of water and sequentially partitioned with n-hexane, dichloromethane (CH₂Cl₂), ethyl acetate, and n-butanol.[4]
-
Column Chromatography (Silica Gel): The dichloromethane fraction (LPD), which showed the highest activity, was subjected to silica gel column chromatography.[4]
-
Column Chromatography (ODS): A resulting active fraction (LPD-13) was further fractionated using octadecylsilane (ODS) column chromatography with an acetone-water gradient.[1]
-
Purification (TLC): Ardisiacrispin A was finally purified from the active sub-fraction (LPD-13-3) using preparative Thin-Layer Chromatography (TLC) on both silica and ODS plates.[1]
Cytotoxicity Assay against A549 Cells
The cytotoxic effect of Ardisiacrispin A on the A549 human lung cancer cell line was determined to calculate its IC₅₀ value.[1]
Protocol:
-
Cell Culture: A549 cells were cultured in appropriate media and conditions.
-
Cell Seeding: Cells were seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells were treated with various concentrations of Ardisiacrispin A for a specified duration (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) was also included.
-
Cell Viability Measurement: Cell viability was assessed using a standard method, such as the MTT or SRB (sulphorhodamine B) assay.[2][10] For the SRB assay, cells are fixed, stained with SRB dye, and the incorporated dye is solubilized.
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Data Analysis: The absorbance was read using a microplate reader. The percentage of cell viability was calculated relative to the control group, and the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) was determined from the dose-response curve.
Mechanism of Action
The anticancer activity of Ardisiacrispin A is attributed to its ability to induce programmed cell death (apoptosis) and modulate key signaling pathways involved in cell proliferation and survival.
Induction of Apoptosis
Studies have shown that Ardisiacrispin A and its related compounds induce apoptosis in cancer cells.[1][2][10] This is characterized by morphological and biochemical changes, including mitochondrial membrane depolarization, enhanced membrane permeability, and nuclear condensation.[2][10]
Modulation of Signaling Pathways
Ardisiacrispin A has been found to suppress the proliferation and metastasis of lung cancer cells by modulating oncogenic signaling pathways. Specifically, it has been linked to the inhibition of pathways related to the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR).[4] A mixture containing Ardisiacrispin A has also been shown to exert its effects through the disassembly of microtubules, a mechanism common to several potent anticancer agents.[2][10]
Conclusion
Ardisiacrispin A is a promising natural product with potent cytotoxic effects against cancer cells. Its complex chemical structure provides a unique scaffold for potential derivatization and optimization in drug discovery programs. The detailed experimental protocols for its isolation and biological evaluation, along with insights into its mechanism of action involving the modulation of critical oncogenic pathways and induction of apoptosis, provide a solid foundation for further preclinical and clinical investigation. This technical guide summarizes the current knowledge on Ardisiacrispin A, highlighting its potential as a lead compound in the development of novel anticancer therapeutics.
References
- 1. Cytotoxic Effects of Ardisiacrispin A from Labisia pumila on A549 Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pro-apoptotic and microtubule-disassembly effects of ardisiacrispin (A+B), triterpenoid saponins from Ardisia crenata on human hepatoma Bel-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. Ardisiacrispin A | C52H84O22 | CID 10328746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic Effects of Ardisiacrispin A from Labisia pumila on A549 Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
